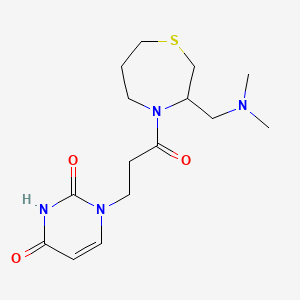
1-(3-(3-((二甲氨基)甲基)-1,4-噻氮杂环-4-基)-3-氧代丙基)嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of biological activities and are a key part of many pharmaceuticals .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, depending on the substituents present on the ring. For example, they can participate in nucleophilic substitution reactions, electrophilic aromatic substitution reactions, and more .
科学研究应用
合成和化学性质
- 杂环化合物的合成:研究探索了噻唑并和恶唑并[5,4-d]嘧啶的合成,表明了一种创建复杂杂环结构的方法,这些杂环结构可能与开发新材料或生物探针有关 (Hurst、Atcha 和 Marshall,1991)。
- 区域选择性胺化:研究证明了稠合嘧啶的区域选择性胺化,提供了对化学修饰的见解,这些化学修饰可以增强类似化合物对特定靶标的反应性或结合亲和力 (Gulevskaya、Pozharskii、Shorshnev 和 Zheltushkina,1994)。
- 光物理性质和 pH 传感应用:具有固态荧光发射的嘧啶-邻苯二甲酰亚胺衍生物的开发凸显了类似化合物在传感应用(例如 pH 传感器或逻辑门)中的潜力,因为它们具有可调谐的光物理性质 (Yan、Meng、Li、Ge 和 Lu,2017)。
潜在应用
- 新型杂环化合物的合成:通过特定反应创建多功能稠合杂环化合物为设计在材料科学、制药和生物化学中具有潜在应用的新分子奠定了基础 (Hassaneen 等人,2003)。
- 抗菌活性:合成生物活性杂芳基噻唑烷-2,4-二酮并评估其对各种病原体的抗菌活性,表明类似化合物有可能被开发为新的抗菌剂 (Ibrahim、Abdel-Megid Abdel-Hamed 和 El-Gohary,2011)。
未来方向
属性
IUPAC Name |
1-[3-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-17(2)10-12-11-23-9-3-6-19(12)14(21)5-8-18-7-4-13(20)16-15(18)22/h4,7,12H,3,5-6,8-11H2,1-2H3,(H,16,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHLTIFDXUBDDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)CCN2C=CC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

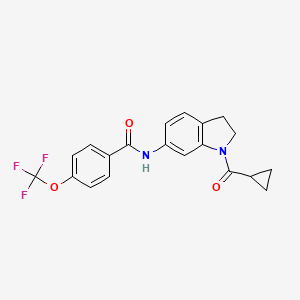
![N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2363579.png)
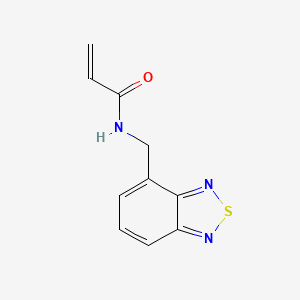
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2363581.png)
![2-{[3-(2-methylphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2363584.png)

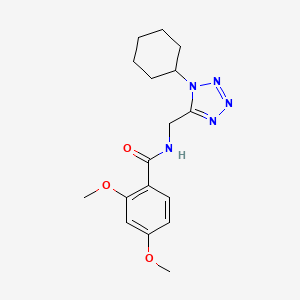
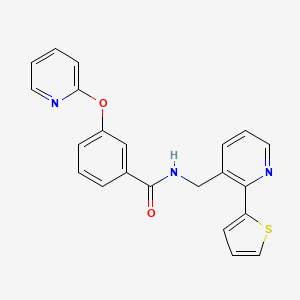
![Dimethyl 5-(3,4-dichlorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2363588.png)
![4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2363589.png)
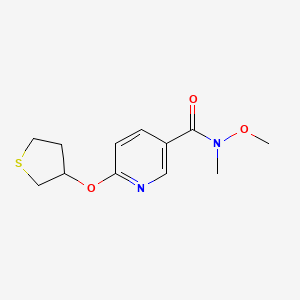
![8-(2,5-dimethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2363593.png)
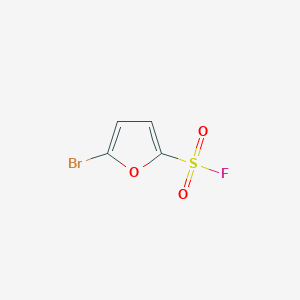
![N-{4-[4-(3-acetamidopropyl)phenyl]-1,3-thiazol-2-yl}-2-fluoropyridine-4-carboxamide](/img/structure/B2363600.png)